molecular formula C6H12OS B6260982 3-ethoxycyclobutane-1-thiol, Mixture of diastereomers CAS No. 1694221-16-3

3-ethoxycyclobutane-1-thiol, Mixture of diastereomers

Cat. No.: B6260982
CAS No.: 1694221-16-3
M. Wt: 132.2
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Description

3-ethoxycyclobutane-1-thiol, mixture of diastereomers, is an organic compound characterized by the presence of a cyclobutane ring substituted with an ethoxy group and a thiol group The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxycyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-bromopropanoate with thiourea to form the corresponding thiolactone, which is then reduced to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production of 3-ethoxycyclobutane-1-thiol may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to separate the diastereomers.

Chemical Reactions Analysis

Types of Reactions

3-ethoxycyclobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Cyclobutane derivatives.

    Substitution: Various substituted cyclobutane compounds.

Scientific Research Applications

3-ethoxycyclobutane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxycyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ethoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity. The pathways involved include redox reactions and nucleophilic substitution, which can modulate the biological and chemical properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-methoxycyclobutane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-ethoxycyclopentane-1-thiol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    3-ethoxycyclobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

3-ethoxycyclobutane-1-thiol is unique due to the combination of its ethoxy and thiol groups on a cyclobutane ring, which imparts distinct chemical reactivity and potential applications. The mixture of diastereomers adds another layer of complexity, making it a valuable compound for stereochemical studies and applications.

Properties

CAS No.

1694221-16-3

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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